

physical characteristics of cis-3-Methyl-2-pentene

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Compound of Interest

Compound Name: **cis-3-Methyl-2-pentene**

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An In-Depth Technical Guide to the Physical Characteristics of (Z)-3-Methyl-2-pentene

Introduction

(Z)-3-Methyl-2-pentene, also known as **cis-3-Methyl-2-pentene**, is a volatile, flammable acyclic alkene. As a member of the hexene isomers (C_6H_{12}), its specific stereochemistry imparts distinct physical and spectral properties that are critical for its identification, purification, and application in research and development. This guide provides a comprehensive overview of these characteristics, intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for use as a reagent, starting material, or reference standard. The methodologies for determining these properties are detailed herein, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

The fundamental physical properties of (Z)-3-Methyl-2-pentene define its behavior under various laboratory conditions. These constants are essential for designing reaction setups, purification protocols such as distillation, and for ensuring safe handling and storage.

Structural and Molecular Data

The identity of (Z)-3-Methyl-2-pentene is established by its molecular formula and weight. The "Z" configuration, arising from the Cahn-Ingold-Prelog priority rules, indicates that the higher-

priority groups (the methyl and ethyl groups) are on the same side of the carbon-carbon double bond.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂	[1][2][3][4]
Molecular Weight	84.16 g/mol	[1][2][4][5]
CAS Number	922-62-3	[1][2][6]
Appearance	Colorless liquid	[2][7]

Thermal and Density Properties

Thermal properties such as boiling and melting points are critical indicators of a substance's purity and are fundamental to separation science. Density is a key parameter for mass-to-volume conversions in experimental setups.

Property	Value	Source(s)
Boiling Point	64.6 - 70 °C	[2]
Melting Point	-134.8 °C to -135 °C	[1][2][3]
Density	0.692 - 0.695 g/mL at 20 °C	[1][2][3]
Flash Point	-27 °C	[3]

Optical and Solubility Properties

The refractive index is a unique physical constant for a pure compound, useful for rapid identification and purity assessment. Solubility dictates the choice of solvents for reactions, extractions, and analytical techniques like chromatography.

Property	Value	Source(s)
Refractive Index (n ²⁰ /D)	1.399 - 1.402	[1][2][3]
Water Solubility	Insoluble (0.05 g/L at 25 °C)	[2][7][8]
Solvent Solubility	Soluble in alcohol, acetone, ether, and coal tar solvents.	[1]

Structural Elucidation via Spectroscopy

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For (Z)-3-Methyl-2-pentene, techniques such as NMR, IR, and mass spectrometry are used to confirm the connectivity of atoms and the cis stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, confirm the specific arrangement of atoms.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinylic proton, the ethyl group protons, and the two methyl group protons. The chemical shift of the vinylic proton is characteristic of its position on the double bond, and its coupling to the adjacent methyl group provides key structural information.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each of the six carbon atoms in the molecule, as there are no elements of symmetry that would make any two carbons chemically equivalent. The chemical shifts for the sp² hybridized carbons of the double bond are particularly diagnostic.[7][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (Z)-3-Methyl-2-pentene, the key diagnostic absorptions are related to the C-H bonds and the C=C double bond.[5][12][13][14]

- C-H Stretching: Peaks just below 3000 cm^{-1} are characteristic of $\text{C}(\text{sp}^3)\text{-H}$ stretching, while a peak just above 3000 cm^{-1} corresponds to $\text{C}(\text{sp}^2)\text{-H}$ stretching of the vinylic hydrogen.
- C=C Stretching: A moderate absorption band around $1650\text{-}1670\text{ cm}^{-1}$ is indicative of the carbon-carbon double bond stretching vibration. The exact position can offer clues about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak (M^+): The mass spectrum will show a molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (84.16).[13]
- Fragmentation Pattern: Common fragmentation pathways for alkenes include allylic cleavage, which would be a dominant process for this molecule, leading to characteristic fragment ions.

Methodologies for Physical Characterization

The trustworthiness of physical data relies on validated and meticulously executed experimental protocols. The following sections describe standard operating procedures for determining the key physical properties of a volatile liquid like (Z)-3-Methyl-2-pentene.

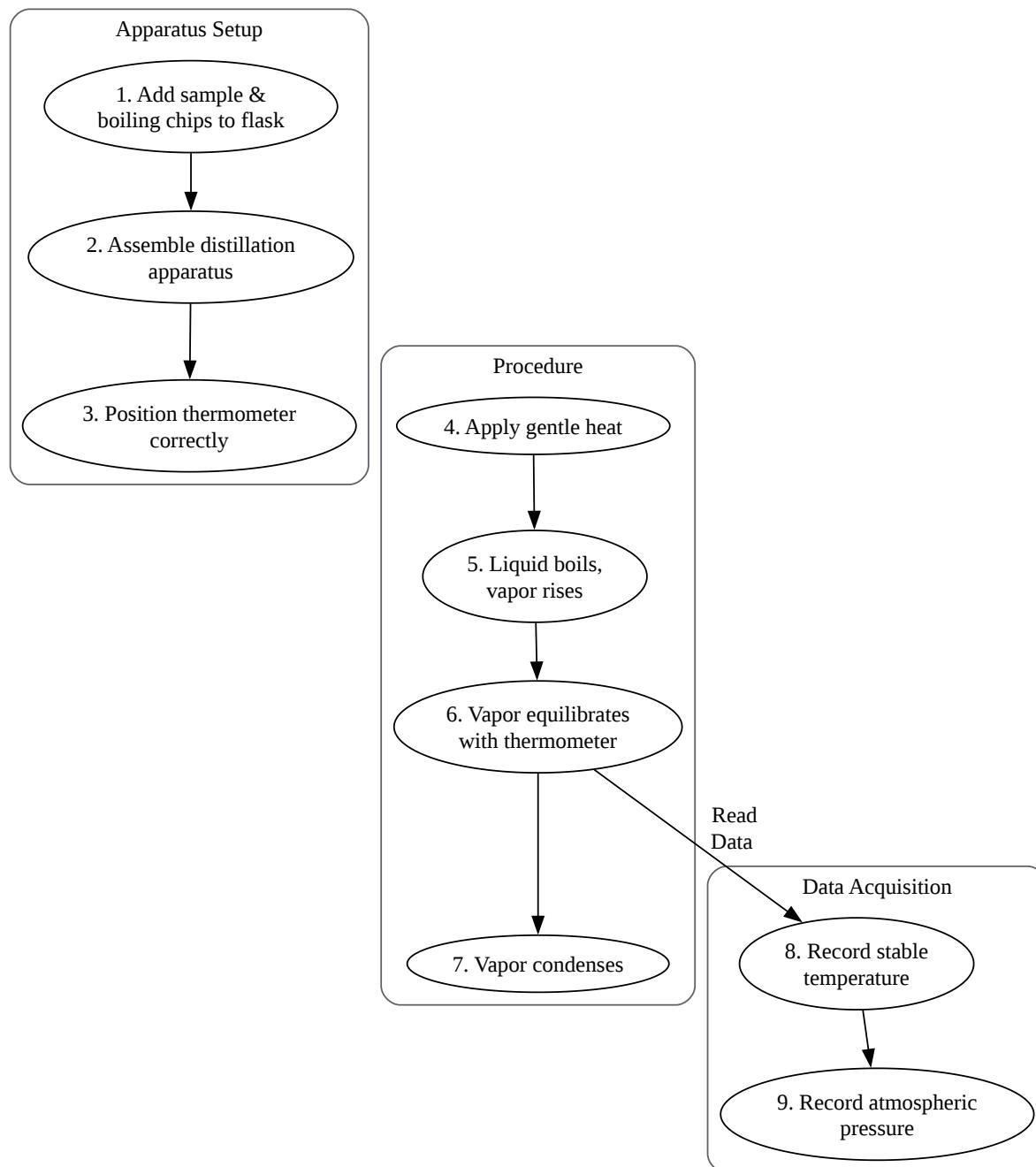
Protocol for Boiling Point Determination (Distillation Method)

This method leverages the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Simple distillation is suitable for a pure, volatile compound.[2][15]

Methodology:

- Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

- Sample Preparation: Place approximately 5-10 mL of (Z)-3-Methyl-2-pentene and a few boiling chips into the round-bottom flask.
- Heating: Gently heat the flask using a heating mantle.
- Observation: As the liquid boils and the vapor rises, monitor the temperature on the thermometer. The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense.
- Data Recording: Record the stable temperature reading as the boiling point. It is also crucial to record the ambient atmospheric pressure, as boiling point is pressure-dependent.[\[7\]](#)

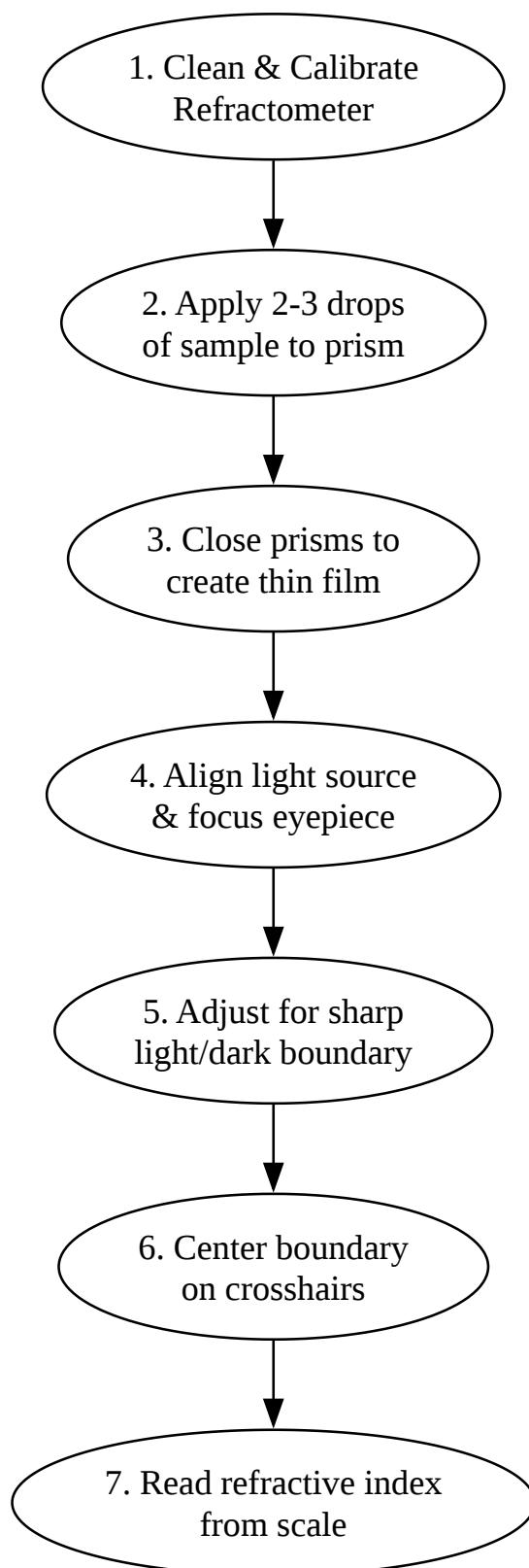
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Protocol for Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer measures the critical angle of a thin liquid film between two prisms to determine its refractive index.[16][17] This provides a rapid and highly accurate physical constant for substance identification.

Methodology:

- Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water ($n^{20}/D = 1.3330$).[16]
- Prism Cleaning: Ensure the surfaces of both the illuminating and refracting prisms are clean and dry using a soft lens tissue and ethanol or acetone.[16]
- Sample Application: Place 2-3 drops of (Z)-3-Methyl-2-pentene onto the surface of the lower prism using a clean pipette. Avoid touching the prism surface with the pipette.[16]
- Measurement: Close the prisms gently to spread the liquid into a thin film. Turn on the light source and look through the eyepiece.
- Adjustments: Rotate the coarse adjustment knob to bring the light/dark boundary into the field of view. Turn the dispersion compensator dial to eliminate any color fringe and create a sharp, black-and-white boundary.[16][18]
- Reading: Use the fine adjustment knob to center the sharp boundary line precisely on the crosshairs. Read the refractive index value from the illuminated internal scale.[16]

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Protocol for ^1H NMR Spectrum Acquisition

Acquiring a high-quality NMR spectrum is essential for unambiguous structural verification. The choice of solvent and sample preparation are critical first steps.

Methodology:

- Sample Preparation: Dissolve 5-20 mg of (Z)-3-Methyl-2-pentene in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean vial. The sample must be free of any particulate matter.[3][19]
- Transfer: Using a pipette with a cotton plug to filter out any solids, transfer the solution into a clean, dry 5 mm NMR tube.[3]
- Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: The instrument performs an automated shimming process to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for high resolution.
- Acquisition: Acquire the ^1H NMR spectrum. A standard single-pulse experiment is typically sufficient. For a compound of this concentration, 8 to 16 scans are usually adequate.[20]
- Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased to create a flat baseline, and the chemical shift is calibrated using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).[19][20]

Safety, Handling, and Storage

(Z)-3-Methyl-2-pentene is a hazardous substance requiring appropriate safety precautions.

- Hazards: It is a highly flammable liquid and vapor.[1][21] It may be fatal if swallowed and enters the airways due to aspiration risk.[1][4] It can cause skin, eye, and respiratory irritation.[1][4][22]
- Handling: Work in a well-ventilated area or a chemical fume hood. Use explosion-proof equipment and take precautionary measures against static discharge.[21][22] Avoid all

personal contact, including inhalation, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant clothing.[4] [21]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4] Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][21]

Conclusion

The physical and spectral characteristics of (Z)-3-Methyl-2-pentene are well-defined, providing a solid foundation for its use in scientific applications. The data presented in this guide, supported by standardized methodologies, ensures that researchers can confidently identify, handle, and utilize this compound. Adherence to the described protocols for characterization and safety is paramount for achieving reliable, reproducible results and maintaining a safe laboratory environment.

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